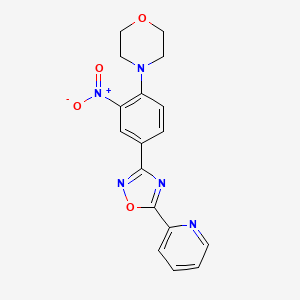
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine is a chemical compound that has shown promising results in scientific research applications. It is a synthetic molecule that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to generate reactive oxygen species (ROS) upon irradiation, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the caspase pathway. It has also been reported to generate ROS upon irradiation, which can cause oxidative damage to cancer cells. Moreover, it has been shown to be non-toxic to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine in lab experiments include its ability to selectively target cancer cells, its non-toxicity to normal cells, and its potential as a fluorescent probe for the detection of hydrogen peroxide in living cells. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity upon irradiation.
Orientations Futures
There are several future directions for the research on 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine. These include the development of more efficient synthesis methods, the optimization of its properties as a photosensitizer for photodynamic therapy, the investigation of its mechanism of action, and the exploration of its potential as a fluorescent probe for the detection of hydrogen peroxide in living cells. Moreover, the evaluation of its toxicity and pharmacokinetics in animal models is necessary for its clinical translation.
Méthodes De Synthèse
The synthesis of 4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine has been reported using various methods. One of the most commonly used methods is the reaction of 4-(2-amino-4-nitrophenyl)morpholine with 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a yellow solid.
Applications De Recherche Scientifique
4-(2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)morpholine has been used in various scientific research applications. It has shown promising results as a fluorescent probe for the detection of hydrogen peroxide in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been reported to exhibit potent antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
4-[2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)16-19-17(26-20-16)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHZCVWRRERHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


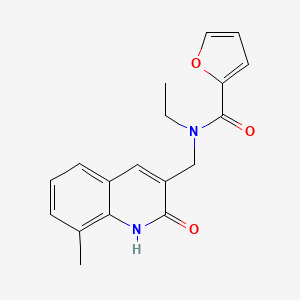
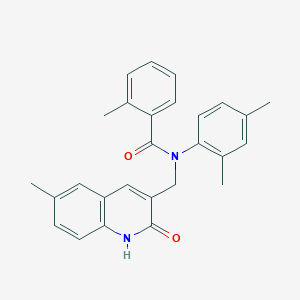
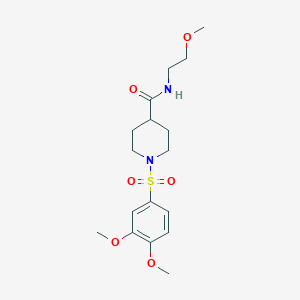


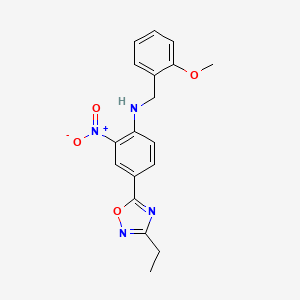

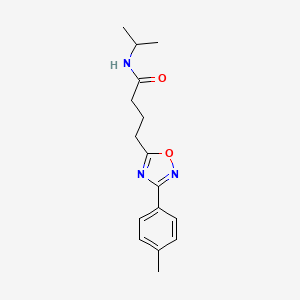
![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)

![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)